2-Fluoro-6-(trifluoromethyl)pyridine

描述

Significance of Fluorine in Organic Chemistry and Medicinal Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and medicinal sciences. Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often beneficial for pharmaceutical and agrochemical applications. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. tandfonline.comnumberanalytics.comacs.org This increased stability can lead to improved pharmacokinetic profiles for drug candidates. nih.gov

The introduction of fluorine can also significantly alter a molecule's physicochemical properties. mdpi.comnumberanalytics.com These alterations include changes in acidity (pKa), lipophilicity, and molecular conformation. mdpi.comresearchgate.netacs.org For instance, the powerful electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a drug's solubility and ability to bind to its target. researchgate.netacs.org Furthermore, replacing hydrogen with fluorine, which is of a comparable size, can enhance binding affinity to target proteins without causing significant steric hindrance. tandfonline.com These combined effects have led to a significant number of fluorinated compounds being developed as drugs, including antidepressants, anti-inflammatory agents, and anticancer agents. numberanalytics.comchemxyne.comtaylorandfrancis.com

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is a fundamental scaffold in chemical research. wikipedia.orgglobalresearchonline.net Structurally related to benzene (B151609), with one nitrogen atom replacing a carbon-hydrogen unit, the pyridine ring is a key component in numerous natural products, including alkaloids and vitamins. wikipedia.orgnih.gov Pyridine and its derivatives are extensively used across various industries. They serve as precursors for manufacturing agrochemicals, such as herbicides and fungicides, and pharmaceuticals. wikipedia.orgchempanda.comrsc.org

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.nettandfonline.combiosynce.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basic properties, allowing for the formation of salts which can improve solubility and bioavailability. nih.govresearchgate.net Furthermore, pyridines are widely used as ligands in organometallic chemistry, as catalysts, and as versatile solvents in organic synthesis. chempanda.combiosynce.com

Positioning of 2-Fluoro-6-(trifluoromethyl)pyridine within the Fluorinated Pyridine Landscape

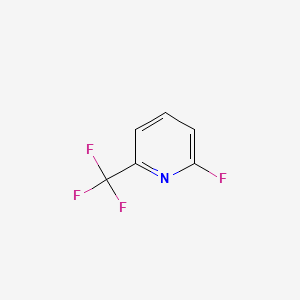

This compound is a specialized derivative within the broad class of fluorinated pyridines. Its structure is characterized by the presence of two distinct fluorine-containing substituents on the pyridine ring: a single fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position. This unique substitution pattern confers specific chemical properties and makes it a highly valuable intermediate in organic synthesis. nih.gov

The combination of the highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring. This results in a compound with high electrophilicity, making it reactive in various nucleophilic substitution and coupling reactions. Due to these properties, this compound serves as a critical building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. nih.gov It is a key intermediate in the production of fungicides, herbicides, and insecticides. agropages.comjubilantingrevia.com In medicinal chemistry, it is utilized in the synthesis of potential antiviral and anticancer drugs, as well as for preparing inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 94239-04-0 |

| Molecular Formula | C₆H₃F₄N |

| Molecular Weight | 165.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~121-143 °C |

| Density | ~1.371-1.4 g/cm³ |

| Water Solubility | 1.9 g/L at 25°C |

Data sourced from chemicalbook.comnih.govapolloscientific.co.uk

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOIOCQPMHHDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371405 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94239-04-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94239-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094239040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Trifluoromethyl Pyridine

Direct Fluorination Approaches

Direct fluorination encompasses methods where a fluorinating agent is used to substitute other atoms or groups on a pyridine (B92270) derivative with fluorine. This can be achieved through several pathways, utilizing a range of reagents and reaction conditions to achieve high yield and purity. google.com The choice of method often depends on the starting material and the desired selectivity of the fluorination process. researchoutreach.org

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine frequently begins with a precursor such as 2-chloro-6-(trichloromethyl)pyridine. google.comgoogle.com This starting material undergoes fluorination that targets both the trichloromethyl side chain and the chlorine atom on the pyridine ring. The selection of the fluorinating agent is critical and can include hydrogen fluoride (B91410), various metal fluorides, or the use of phosphorous halides as catalysts. google.com

Anhydrous hydrogen fluoride (HF) is a prominent reagent for the synthesis of this compound. google.comgoogle.com The process typically involves the liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine. google.com This reaction converts the -CCl₃ group to a -CF₃ group and simultaneously replaces the 2-chloro substituent with fluorine. google.comgoogle.com The reaction is generally conducted at elevated temperatures, ranging from 70°C to 250°C, and under significant pressure, from 2 to 4 MPa (approximately 20-40 atm). google.comgoogle.com To facilitate the reaction and improve yields, a catalyst, such as a mixture of antimony halides, is often employed. google.com One patented method reports product yields of 95% or more with a purity of 99% under optimized conditions. google.com The removal of hydrochloric acid (HCl) gas as it is generated is a key factor in driving the reaction towards completion and achieving high selectivity for the desired product. google.com

Table 1: Reaction Conditions for Synthesis via Hydrogen Fluoride Fluorination

This table outlines typical reaction parameters for the fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous hydrogen fluoride.

| Parameter | Value/Range | Source |

| Starting Material | 2-chloro-6-(trichloromethyl)pyridine | google.com |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride | google.com |

| Catalyst | Mixed Antimony Halides (e.g., SbCl₂F₃, SbCl₃F₂) | google.com |

| Temperature | 70 - 150 °C | google.com |

| Pressure | 2 - 4.0 MPa | google.com |

| Molar Ratio (HF:Substrate) | 4:1 to 10:1 | google.com |

| Product Yield | ≥ 95% | google.com |

Metal fluorides serve as another class of reagents for introducing fluorine into the pyridine structure. google.com Antimony trifluoride was used in the historic first synthesis of an aromatic trifluoromethyl compound. jst.go.jp In the context of pyridine derivatives, antimony trifluoridedichloride has been used to convert a trichloromethyl group to a trifluoromethyl group. google.com For direct fluorination of the pyridine ring, alkali metal fluorides like potassium fluoride (KF) can be used. For instance, the conversion of 2,4-dichloro-6-(trifluoromethyl)pyridine (B1314510) to 2,4-difluoro-6-(trifluoromethyl)pyridine (B1409188) is achieved by heating with an excess of potassium fluoride at high temperatures (350°C) in a pressure vessel. google.com

While not typically used as primary fluorinating agents for this specific synthesis, phosphorous halides can be employed as catalysts in the fluorination process. google.com Their role is to facilitate the exchange of chlorine for fluorine, particularly when using reagents like hydrogen fluoride. google.com

Halogen exchange (Halex) is a fundamental and widely used method for synthesizing fluorinated aromatic compounds. jst.go.jp This strategy involves replacing a halogen atom, most commonly chlorine, with a fluorine atom. For the synthesis of this compound, this approach is particularly effective, as it can be applied to fluorinate both the side chain and the aromatic ring. google.comgoogle.com

The use of anhydrous hydrogen fluoride is a prime example of a halogen exchange reaction. In this process, 2-chloro-6-(trichloromethyl)pyridine serves as the substrate. google.comgoogle.com The reaction proceeds in a liquid phase where the chlorine atoms on the trichloromethyl group are systematically replaced by fluorine atoms. google.com Concurrently, the chlorine atom at the 2-position of the pyridine ring is also exchanged for fluorine. google.com This dual-action fluorination results in the formation of this compound. google.com The process is typically conducted under pressure (10-30 kg/cm ²) and at high temperatures (140-230 °C) to ensure a high conversion rate. google.com The efficiency of the exchange is enhanced by the continuous removal of the HCl byproduct. google.com After the reaction, the product can be isolated and purified through distillation to achieve high purity (e.g., 99.97%). google.com

Table 2: Example of Product Distribution from Halogen Exchange Fluorination

This table shows a sample gas chromatography analysis of the reaction mixture before final purification, following the fluorination of 2-chloro-6-(trichloromethyl)pyridine.

| Compound | Percentage (%) |

| This compound | 57.25 |

| 2-Chloro-6-(trifluoromethyl)pyridine | 41.94 |

| 2-Chloro-6-(trichloromethyl)pyridine | 0.06 |

| Source: google.com |

Halogen Exchange Reactions for Fluorine Introduction

Potassium Fluoride in Polar Aprotic Solvents for Chloromethyl Pyridine Derivatives

The use of potassium fluoride (KF) in polar aprotic solvents represents a common method for nucleophilic fluorination. While not the primary industrial route for synthesizing this compound directly from a chloromethyl precursor, the principle is fundamental in fluorine chemistry. In this type of reaction, a chlorine atom on a pyridine ring or a side chain is substituted with fluorine. The efficacy of this process is highly dependent on the reaction conditions.

Polar aprotic solvents, such as N-methylpyrrolidone (NMP), are employed to enhance the solubility and reactivity of potassium fluoride. google.com For the reaction to proceed efficiently, it is crucial to use finely divided KF and maintain substantially anhydrous (water-free) conditions, as the presence of water can significantly hinder the reaction rate. google.com The reaction is typically conducted with vigorous agitation at elevated temperatures, often in the range of 100 to 170°C, to create a mobile slurry and ensure proper mixing of the reagents. google.com While highly effective for ring fluorination, this method's application to create the -CF3 group from a -CCl3 group is less direct and often requires more potent fluorinating agents.

| Parameter | Condition | Source |

| Fluorinating Agent | Potassium Fluoride (KF) | google.com |

| Solvent | N-methylpyrrolidone (NMP) or other polar aprotic solvents | google.com |

| Key Conditions | Anhydrous, vigorous agitation | google.com |

| Temperature Range | 100 - 170°C | google.com |

Stepwise Synthesis Routes

Industrially viable production of this compound predominantly relies on stepwise synthesis routes that begin with simple picoline precursors. These multi-step processes involve sequential chlorination and fluorination reactions, which can be conducted in either the vapor or liquid phase.

Chlorination-Fluorination Sequences

A robust and widely used strategy involves the initial exhaustive chlorination of the methyl group of a picoline derivative, followed by a fluorine-for-chlorine exchange reaction. This two-stage approach allows for controlled synthesis of the key intermediate, 2-chloro-6-(trichloromethyl)pyridine, which is then converted to the final product. google.comjst.go.jp

In this pathway, the entire process is carried out in the gas phase. The starting material, typically 2-picoline, is vaporized and reacted with chlorine gas at high temperatures, often in the presence of a catalyst. google.com This vapor-phase chlorination converts the methyl group into a trichloromethyl group and can also introduce a chlorine atom onto the pyridine ring, yielding 2-chloro-6-(trichloromethyl)pyridine. google.com

The subsequent fluorination step is also conducted in the vapor phase. The chlorinated intermediate is reacted with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), to replace the chlorine atoms on the side chain and the pyridine ring with fluorine atoms. jst.go.jpnih.gov This process ultimately yields this compound.

| Stage | Process | Reactants | Typical Conditions | Product |

| 1. Chlorination | Vapor-Phase | 2-Picoline, Chlorine (Cl2), Nitrogen (carrier gas) | 180-320°C, Catalyst (e.g., activated carbon with metal oxides) | 2-Chloro-6-(trichloromethyl)pyridine google.com |

| 2. Fluorination | Vapor-Phase | 2-Chloro-6-(trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF) | High Temperature (>300°C) | This compound jst.go.jp |

An alternative and common industrial method involves an initial liquid-phase chlorination step. nih.gov In this process, 2-methylpyridine (B31789) is subjected to a multi-stage liquid-phase continuous chlorination. google.com Chlorine gas is fed into the raw material at elevated temperatures (e.g., 190-200°C), which results in the formation of 2-chloro-6-(trichloromethyl)pyridine with high yield and purity. google.com

Following the liquid-phase chlorination, the resulting intermediate is then purified and subjected to a vapor-phase fluorination reaction. This second stage involves reacting the 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride at high temperatures, which facilitates the halogen exchange to produce this compound. google.comnih.gov This hybrid approach combines the benefits of controlled liquid-phase reactions with the efficiency of vapor-phase fluorination.

| Stage | Process | Reactants | Typical Conditions | Product |

| 1. Chlorination | Liquid-Phase | 2-Methylpyridine, Chlorine (Cl2) | 190-200°C, Multi-stage continuous process | 2-Chloro-6-(trichloromethyl)pyridine google.com |

| 2. Fluorination | Liquid or Vapor-Phase | 2-Chloro-6-(trichloromethyl)pyridine, Anhydrous Hydrogen Fluoride (HF) | 90-250°C, Autogenous pressure | This compound google.com |

Derivations from Methylpyridine Precursors

First, alpha-picoline undergoes extensive chlorination to form 2-chloro-6-(trichloromethyl)pyridine. This intermediate is a crucial building block for numerous agrochemicals. targetmol.com The chlorination can be performed in either the liquid or vapor phase, as previously described. google.comgoogle.com

In the second stage, the 2-chloro-6-(trichloromethyl)pyridine is subjected to a halogen exchange reaction where chlorine atoms are replaced by fluorine. This is typically achieved by reacting the intermediate with anhydrous hydrogen fluoride (HF), sometimes in the presence of a catalyst like antimony halides, at elevated temperatures and pressures. google.comgoogle.com The reaction is carefully controlled to achieve high selectivity and yield, resulting in the formation of this compound. google.com The final product can be isolated and purified by distillation. google.comgoogle.com

| Step | Transformation | Method | Key Reagents | Intermediate/Product |

| 1 | Alpha-Picoline → 2-Chloro-6-(trichloromethyl)pyridine | Chlorination | Chlorine (Cl2) | 2-Chloro-6-(trichloromethyl)pyridine |

| 2 | 2-Chloro-6-(trichloromethyl)pyridine → this compound | Fluorination (Halogen Exchange) | Anhydrous Hydrogen Fluoride (HF) | This compound |

Multi-step Transformations from 2-Methylpyridine via Halogenated Intermediates

The synthesis of this compound from 2-methylpyridine (2-picoline) is a multi-step process that relies on the formation and subsequent transformation of key halogenated intermediates. This pathway involves the initial exhaustive chlorination of the methyl group, followed by a halogen exchange reaction (fluorination) to form the trifluoromethyl group, and finally, the introduction of the fluorine atom onto the pyridine ring.

A common industrial approach begins with the chlorination of a picoline derivative to convert the methyl group into a trichloromethyl group (-CCl₃). This is followed by a fluorination step to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group (-CF₃). nih.gov A crucial halogenated intermediate in this sequence is 2-chloro-6-(trichloromethyl)pyridine.

Chlorination of the Methyl Group: 2-methylpyridine is subjected to chlorination to form 2-methyl-trichloropyridine or similar intermediates, which are then further chlorinated at the methyl group. A more direct precursor is 2-chloro-6-methylpyridine, which undergoes radical chlorination to yield 2-chloro-6-(trichloromethyl)pyridine.

Fluorination (Halogen Exchange): The intermediate, 2-chloro-6-(trichloromethyl)pyridine, is treated with a fluorinating agent. This step typically involves a chlorine-fluorine exchange.

Isolation and Purification: The final product, this compound, is isolated from the reaction mixture. One patented process reports achieving a yield of 85% with a purity of 99.97% after distillation. google.com

The table below outlines the key transformation involving the primary halogenated intermediate.

| Step | Intermediate/Reactant | Reagent(s) | Product | Description |

|---|---|---|---|---|

| 1 | 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride (HF) | This compound | Liquid-phase fluorination involving Cl/F exchange on both the side chain and the pyridine ring. google.com |

| 2-Chloro-6-(trifluoromethyl)pyridine | A potential by-product or intermediate where only the side chain has been fully fluorinated. google.com |

Catalytic Considerations in this compound Synthesis

Role of Transition Metal-Based Catalysts

Transition metal-based catalysts are employed in the synthesis of trifluoromethylpyridines, particularly in high-temperature, vapor-phase reactions. nih.gov These methods can accomplish simultaneous chlorination and fluorination. For instance, iron fluoride is a known catalyst for such transformations, which are typically conducted at temperatures exceeding 300°C. nih.govjst.go.jp

This approach offers the advantage of a continuous, one-step process for converting picolines into chloro-(trifluoromethyl)pyridines. jst.go.jp In this system, the catalyst is often used in a fluidized-bed reactor. The fluorination of the chlorinated methyl group can occur immediately after its formation. jst.go.jp While highly efficient for producing certain isomers, the formation of multi-chlorinated by-products is a possibility that must be managed by controlling reaction parameters like temperature and the molar ratio of reactants. nih.gov

Application of Mixed Antimony Halides

Mixed antimony halides serve as highly effective catalysts for the liquid-phase fluorination of chloro-(trichloromethyl)pyridines to produce fluoro-(trifluoromethyl)pyridines. google.com Specifically, mixtures of antimony chlorofluorides, such as SbCl₂F₃ and SbCl₃F₂, are used to catalyze the reaction between 2-chloro-6-(trichloromethyl)pyridine and anhydrous hydrogen fluoride. google.com

The high oxidation state of antimony in these compounds facilitates the reaction by activating the hydrogen fluoride. google.com Antimony(V) species are potent Lewis acids that can coordinate with HF, increasing its proton-donating ability and facilitating the nucleophilic attack of fluoride. This catalytic system is robust, leading to high yields and purity of the desired product under controlled pressure and temperature. Patented methods describe achieving product yields of over 95% with purities exceeding 99%. google.com The reaction is typically conducted in an autoclave under pressures of 2 to 4 MPa and at temperatures ranging from 70 to 150°C. google.com The catalyst dosage is generally low, around 1-2% of the weight of the starting pyridine material. google.com

The table below details the catalytic conditions for this synthesis.

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Mixed Antimony Halides (e.g., SbCl₂F₃ and SbCl₃F₂) | google.com |

| Reactants | 2-Chloro-6-(trichloromethyl)pyridine and Anhydrous Hydrogen Fluoride (HF) | google.com |

| Temperature | 70–150 °C | google.com |

| Pressure | 2–4.0 MPa | google.com |

| Reactant Molar Ratio (Pyridine:HF) | 1:4 to 1:10 | google.com |

| Reported Product Yield | >95% | google.com |

| Reported Product Purity | >99% | google.com |

Chemical Reactivity and Derivatization of 2 Fluoro 6 Trifluoromethyl Pyridine

Fundamental Reactivity Profile

The fundamental reactivity of 2-fluoro-6-(trifluoromethyl)pyridine is characterized by a pronounced susceptibility to nucleophilic attack and a general resistance to electrophilic substitution. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the primary mode of its derivatization.

Direct electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The pyridine (B92270) nitrogen acts as an electron sink, and this effect is greatly amplified by the potent inductive effects of the fluoro and trifluoromethyl substituents. Consequently, the ring is highly deactivated, making reactions like nitration, halogenation, or Friedel-Crafts alkylation under standard conditions generally unsuccessful.

To facilitate electrophilic substitution, a common strategy for deactivated pyridines is the initial oxidation of the ring nitrogen to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to electrophilic attack, typically at the 4-position. For instance, pyridine N-oxides can be nitrated under relatively standard conditions. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. While this represents a viable theoretical pathway, specific examples of this sequence being carried out on this compound are not prominently documented in scientific literature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In these reactions, 2-halopyridines can serve as the electrophilic partner, coupling with organoboron compounds. Given its structure, this compound is a potential substrate for such transformations, where the C-F bond at the 2-position would undergo oxidative addition to the palladium catalyst.

While the C-F bond is generally less reactive in oxidative addition than C-Cl, C-Br, or C-I bonds, the electronic activation provided by the pyridine nitrogen and the trifluoromethyl group can facilitate this process. Research on electron-deficient 2-halopyridines has shown successful Suzuki couplings. For example, related 2-bromopyridines readily couple with various aryl boronic acids under palladium catalysis, often in aqueous media without the need for specialized ligands. This suggests that with an appropriate choice of catalyst, ligand, and reaction conditions, this compound could be effectively used in cross-coupling reactions to synthesize 2-aryl-6-(trifluoromethyl)pyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Solvent | Conditions | Product | Yield |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2, K3PO4·7H2O | Isopropanol/Water | 80 °C, 30 min | 2-Phenylpyridine | 96% |

| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)2, K3PO4·7H2O | Isopropanol/Water | 80 °C, 10 min | 2-(p-tolyl)pyridine | 98% |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2, K3PO4·7H2O | Isopropanol/Water | 80 °C, 12 min | 2-(4-Methoxyphenyl)pyridine | 96% |

This table presents illustrative Suzuki-Miyaura coupling reactions of 2-bromopyridine, a related 2-halopyridine, demonstrating the feasibility of such transformations for this class of compounds.

The most significant aspect of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring, being inherently electron-poor, is strongly activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C2, C4, C6). The presence of the trifluoromethyl group at C6 dramatically increases the electrophilicity of the ring, particularly at the C2 position.

The fluorine atom at C2 is an excellent leaving group, significantly more reactive than chlorine in this context. This high reactivity allows for the facile displacement of the fluoride (B91410) ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. This reaction is a cornerstone for the synthesis of various substituted pyridines used as intermediates in the agrochemical and pharmaceutical industries. The trifluoromethyl group itself is generally stable under these conditions and does not participate directly in substitution reactions.

| Reactant 1 | Nucleophile | Reagents / Conditions | Solvent | Product | Yield |

| 2-Chloro-6-(trifluoromethyl)pyridine | 4-Aminophenol | K2CO3, 100 °C | DMF | 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)aniline | 85% |

| 2-Chloro-6-(trifluoromethyl)pyridine | Ethyl 3-mercaptopropanoate | K2CO3, 60 °C | DMF | Ethyl 3-((6-(trifluoromethyl)pyridin-2-yl)thio)propanoate | 92% |

| 2-Chloro-6-(trifluoromethyl)pyridine | Morpholine | 100 °C | N/A (neat) | 4-(6-(Trifluoromethyl)pyridin-2-yl)morpholine | 78% |

This table shows examples of nucleophilic aromatic substitution on the analogous compound 2-chloro-6-(trifluoromethyl)pyridine. The corresponding reactions with this compound are expected to proceed under similar or milder conditions with comparable or higher efficiency.

Redox Transformations

The redox chemistry of this compound involves both the oxidation of the pyridine nitrogen and the reduction of the aromatic ring.

The oxidation of the nitrogen atom in this compound to its corresponding N-oxide is a challenging but important transformation. The electron-deficient nature of the pyridine ring makes the nitrogen lone pair less available for reaction with common oxidizing agents. Standard reagents like hydrogen peroxide in acetic acid are often ineffective.

However, more potent oxidizing systems have been developed to overcome this low reactivity. A combination of hydrogen peroxide with strong acids like trifluoroacetic acid, or the use of urea-hydrogen peroxide complex with trifluoroacetic anhydride (B1165640) (TFAA), can successfully oxidize highly electron-deficient pyridines. For example, 2,6-bis(trifluoromethyl)pyridine, a similarly deactivated substrate, has been successfully oxidized to its N-oxide using a mixture of trifluoroacetic acid and hydrogen peroxide. These powerful reagents generate a highly electrophilic oxygen source capable of reacting with the deactivated nitrogen atom.

| Substrate | Oxidizing System | Solvent | Product |

| 2,6-Bis(trifluoromethyl)pyridine | Trifluoroacetic acid, Hydrogen peroxide | N/A | 2,6-Bis(trifluoromethyl)pyridine N-oxide |

| Electron-deficient pyridines | Urea-Hydrogen Peroxide, Trifluoroacetic Anhydride (TFAA) | CH3CN or CH2Cl2 | Corresponding Pyridine N-oxide |

This table illustrates effective methods for the N-oxidation of highly electron-deficient pyridines, which are applicable to this compound.

The aromatic ring of this compound can be reduced to yield partially hydrogenated di- or tetrahydropyridines, or fully saturated piperidines. The choice of reducing agent and conditions determines the extent of reduction.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring. Using heterogeneous catalysts such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure, the pyridine ring can be fully saturated to the corresponding piperidine (B6355638) derivative. These reductions are often carried out in acidic media, such as glacial acetic acid, which protonates the pyridine nitrogen and facilitates the hydrogenation process. For instance, the catalytic hydrogenation of the closely related 2-chloro-3-(trifluoromethyl)pyridine (B31430) using PtO₂ in acetic acid yields the corresponding substituted piperidine. This method is expected to be effective for the reduction of this compound, leading to the formation of 2-fluoro-6-(trifluoromethyl)piperidine.

| Substrate | Catalyst / Reagents | Solvent | Pressure | Product |

| 2-Chloro-3-(trifluoromethyl)pyridine | PtO2, H2 | Glacial Acetic Acid | 50 bar | 2-Chloro-3-(trifluoromethyl)piperidine |

| 2-Bromopyridine | PtO2, H2 | Glacial Acetic Acid | 50 bar | 2-Bromopiperidine |

| 2-Fluoropyridine | PtO2, H2 | Glacial Acetic Acid | 50 bar | 2-Fluoropiperidine |

This table provides examples of the catalytic hydrogenation of substituted halopyridines to the corresponding piperidines, demonstrating a viable route for the reduction of this compound.

Cross-Coupling Methodologies

The fluorine substituent at the C2 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These methodologies are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-F bond in 2-fluoropyridines, compared to their chloro-analogs, can allow for milder reaction conditions in some instances. acs.org

This compound is a valuable building block for synthesizing complex aromatic and heteroaromatic structures that are prevalent in pharmaceuticals and agrochemicals. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the formation of C(sp²)–C(sp²) bonds by pairing the fluoropyridine with various boronic acids or esters. nih.govclaremont.edu This approach facilitates the introduction of diverse aryl or heteroaryl moieties at the 2-position of the pyridine ring.

While direct examples using this compound are specific to proprietary synthesis, the reactivity of similar fluorinated pyridines in Suzuki-Miyaura cross-coupling is well-documented. For instance, the coupling of highly electron-deficient pyridyl boronic esters with (hetero)aryl bromides proceeds in good yields, demonstrating the utility of these building blocks. researchgate.netkaust.edu.sa The general transformation involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the coupled product.

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | 89% |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 58% |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 98% |

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 92% |

Data derived from studies on related pyridine substrates to illustrate the scope of the Suzuki-Miyaura reaction. claremont.eduscholaris.caresearchgate.net

Specific Reaction Pathways

The fluorine atom in this compound is readily displaced by nucleophiles. A key example is the reaction with sodium azide (B81097) (NaN₃) to form 2-Azido-6-(trifluoromethyl)pyridine. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the azide ion attacks the electron-deficient C2 position of the pyridine ring. The resulting azidopyridine is a useful intermediate for synthesizing other nitrogen-containing heterocycles.

A documented synthesis involves heating this compound with sodium azide in a polar aprotic solvent like dimethylsulfoxide (DMSO). prepchem.com The reaction proceeds to completion over several hours, and the product can be isolated as a light yellow oil. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| This compound | Sodium Azide | DMSO | 80°C | 18 hours | 2-Azido-6-(trifluoromethyl)pyridine |

Data sourced from PrepChem. prepchem.com

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a base or a nucleophile. However, the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups at the C2 and C6 positions significantly reduces the basicity of the pyridine nitrogen in this compound. This electron-withdrawing effect diminishes the availability of the lone pair for protonation.

Despite its weak basicity, the pyridine nitrogen can still be protonated by strong acids to form pyridinium (B92312) salts. Furthermore, it can react with Lewis acids or electrophiles. For example, pyridine derivatives can be fluorinated at the nitrogen atom using electrophilic fluorinating agents in the presence of a Lewis acid to form stable N-fluoropyridinium salts. nih.gov This reactivity highlights that even with reduced electron density, the nitrogen atom remains a site for chemical modification.

The synthesis of 2-amino-6-(trifluoromethyl)pyridine (B1268507) and its derivatives from this compound can be achieved through amination reactions. Given the electron-deficient nature of the pyridine ring, the C-F bond is susceptible to nucleophilic aromatic substitution by ammonia (B1221849) or primary/secondary amines. The greater reactivity of a C-F bond compared to a C-Cl bond in SNAr reactions suggests that such transformations can proceed under relatively mild conditions. acs.org

Another powerful method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthesis for its broad substrate scope and functional group tolerance. organic-chemistry.org It allows for the coupling of aryl halides (including fluorides under certain conditions) with a wide range of amines. While direct application to this compound is context-specific, the Buchwald-Hartwig amination of 2-bromopyridines and 2-chloropyridines is well-established, providing a reliable route to various aminopyridines. researchgate.netnih.gov

| Reaction Type | Halopyridine | Amine Source | Key Reagents/Catalyst | Product Type |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloro-4-(trifluoromethyl)pyridine | Ammonia | Hydrophilic ether (solvent) | 2-Amino-6-chloro-4-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | 2-Bromopyridines | Volatile amines (e.g., RNH₂) | Palladium catalyst, phosphine ligand | 2-(Alkylamino)pyridines |

| Buchwald-Hartwig Amination | Aryl Chlorides | Primary/Secondary Amines | Pd₂(dba)₃, MorDalPhos (ligand) | Aryl Amines |

Data compiled from various sources on amination of related pyridine substrates. researchgate.netnih.govgoogle.com

Advanced Research Applications of 2 Fluoro 6 Trifluoromethyl Pyridine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

2-Fluoro-6-(trifluoromethyl)pyridine is a versatile precursor in the development of complex molecules targeting a range of diseases. Its reactivity allows for its integration into larger molecular scaffolds, forming the core of various therapeutic agents. The trifluoromethylpyridine (TFMP) moiety is a key feature in numerous approved pharmaceuticals and agrochemicals, highlighting its importance in modern drug discovery. nih.govjst.go.jp

The trifluoromethylpyridine scaffold is a recognized component in the design of potent antiviral drugs. The trifluoromethyl group, in particular, is present in antiviral medications such as Tipranavir, used in HIV treatment. nih.gov Research into novel antiviral agents has utilized pyridine (B92270) derivatives to develop compounds with significant activity. For instance, a series of benzothiazolyl-pyridine hybrids were synthesized and evaluated for their efficacy against H5N1 influenza and SARS-CoV-2 viruses. nih.gov Within this series, compounds containing fluorine atoms, especially a trifluoromethyl group, demonstrated superior antiviral activity compared to other derivatives. nih.gov This underscores the potential of intermediates like this compound in constructing new molecules to combat viral infections. nih.gov

| Compound | Key Substituent | H5N1 Inhibition (%) at 0.5 μmol/μL | Anti-SARS-CoV-2 Activity (IC50) |

|---|---|---|---|

| 8f | Fluoro group | 88% | 544.6 μg/mL (3CLpro) |

| 8g | Two fluoro groups | 67% | 868.2 μg/mL (3CLpro) |

| 8h | Trifluoromethyl group | 93% | 3.669 μM / 240.6 μg/mL (3CLpro) |

| 14d | N,N-dimethyl group | 73% | Not Reported |

In the field of oncology, this compound is an important intermediate for creating novel anticancer compounds. Pyridine derivatives have shown considerable cytotoxic activity against a variety of human cancer cell lines. researchgate.netalliedacademies.org For example, a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines were synthesized and evaluated by the National Cancer Institute (NCI), with many exhibiting excellent growth inhibition at micromolar to nanomolar concentrations. researchgate.net The strategic inclusion of the trifluoromethylpyridine moiety is often associated with enhanced antiproliferative potential. researchgate.netnih.gov This is attributed to the trifluoromethyl group's ability to increase lipophilicity and stability, potentially improving the compound's interaction with biological targets. nih.gov

| Compound | Target Cancer Cell Line | Activity (GI50) |

|---|---|---|

| 2,6-dichlorobenzaldehydehydrazone 29 | Various NCI-60 cell lines | Nanomolar potency |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various NCI-60 cell lines | Active (selected for NCI-60 screening) |

Human dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a significant target for treating autoimmune diseases and cancer. nih.govresearchgate.net this compound has been explicitly used in the synthesis of potent DHODH inhibitors. acs.orgnih.gov In one study, it was reacted with a pyrazole (B372694) derivative to synthesize 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (compound 6h). acs.org The resulting compounds were evaluated based on their ability to inhibit measles virus replication, a phenotypic assay that correlates with DHODH inhibition. nih.gov The introduction of the 6-(trifluoromethyl)pyridine group was a key step in exploring the structure-activity relationship of this class of inhibitors. acs.orgnih.gov

| Compound | Key Substituent on Pyridine Ring | Antiviral Activity (pMIC50) |

|---|---|---|

| 6g | 5-Trifluoromethyl | 5.5 |

| 6i | 5-Chloro | 5.5 |

| 6j | 5-Bromo | 5.3 |

| 6k | 3-Fluoro, 5-Bromo | 5.9 |

| 6q | 5-Cyclopropyl | 7.0 |

The incorporation of fluorine or fluorine-containing moieties like trifluoromethyl into a drug molecule is a widely used strategy to enhance its pharmacological profile. mdpi.commdpi.com These groups can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of a trifluoromethyl group, as found in derivatives of this compound, often leads to improved metabolic stability and bioavailability. nih.govnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes such as the cytochrome P450 family. nih.govnih.gov This increased stability can prolong the drug's half-life in the body. nih.gov

| Property | Effect of Fluorine/CF3 Group | Pharmacological Impact |

|---|---|---|

| Bond Strength | C-F bond is stronger than C-H bond. nih.gov | Increased resistance to metabolic degradation, longer drug half-life. nih.gov |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88 for CF3). nih.gov | Enhanced membrane permeability and absorption. nih.govacs.org |

| Metabolic Blocking | Can block sites of metabolic oxidation (e.g., aromatic hydroxylation). nih.gov | Improved metabolic stability and bioavailability. nih.gov |

| Electronic Effects | Strongly electron-withdrawing. nih.gov | Modulates pKa and binding affinity to biological targets. nih.gov |

Impact on Pharmacological Properties

Fine-tuning of Pharmacological Profiles

The incorporation of the this compound moiety into medicinal compounds is a strategic approach to finely tune their pharmacological profiles. The presence of fluorine atoms and trifluoromethyl groups can significantly alter a molecule's physicochemical properties, which in turn influences its behavior in biological systems. nih.govmdpi.com The trifluoromethyl (-CF3) group is highly electronegative and lipophilic, characteristics that can enhance a drug's metabolic stability and its ability to cross cell membranes. mdpi.com By replacing a methyl group with a trifluoromethyl group, medicinal chemists can block metabolic oxidation at that position, often leading to an improved pharmacokinetic profile. mdpi.com

Furthermore, the strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, affecting the drug's ionization state at physiological pH and thereby influencing its solubility, absorption, and ability to bind to its target. mdpi.com For instance, in the development of the PI3K inhibitor Alpelisib, the presence of a fluorinated group was found to induce higher metabolic stability and excellent oral bioavailability. mdpi.com Similarly, for the guanylate cyclase stimulator Vericiguat, a fluorine atom on the pyridine core increases metabolic stability and leads to lower clearance. unipa.it These examples, while not containing the exact this compound structure, illustrate the well-established principles that guide its use in drug design to optimize pharmacological characteristics.

Influence on Enzyme Activity and Receptor Binding

The distinct electronic properties of the this compound scaffold have a profound influence on a molecule's interaction with biological targets such as enzymes and receptors. The trifluoromethyl group is a strong electron-withdrawing group, which can alter the electron distribution of the pyridine ring and impact its ability to form key interactions like hydrogen bonds or π-stacking with amino acid residues in a protein's active site. mdpi.com

These modifications can lead to enhanced binding affinity and selectivity. For example, research on the anti-HIV drug Tipranavir, which contains a trifluoromethyl-2-pyridyl moiety, revealed that this part of the molecule contributes to multiple interactions within the enzyme's active site. mdpi.com In another case, the fluorinated group in Alpelisib is directly responsible for creating a high-affinity hydrogen bond with a key amino acid (K802) in the PI3K binding site, as confirmed by X-ray crystallography. mdpi.com Studies on corticotropin-releasing factor type 1 receptor (CRF1R) antagonists have also systematically explored how variations in the side chain of a trifluoromethyl-substituted molecule affect its binding affinity. nih.gov These findings underscore the critical role that the electronic and steric features of the this compound moiety can play in modulating the potency and specificity of therapeutic agents by directly influencing their binding to target proteins.

Integration into Pharmacologically Significant Fluorinated Pyridines

The this compound structure serves as a crucial building block in the synthesis of more complex, pharmacologically significant molecules. mdpi.com Its unique substitution pattern offers medicinal chemists a versatile scaffold that combines the advantageous properties of both fluorine and trifluoromethyl groups on a pyridine core. jst.go.jp A significant portion of pharmaceutical compounds contain fluorine, with nearly 20% of those featuring a trifluoromethyl structure. researchoutreach.org

Several FDA-approved drugs and clinical candidates incorporate a trifluoromethyl pyridine core, highlighting the importance of this structural motif in modern drug discovery. While these examples may not all feature the exact this compound structure, they demonstrate the successful integration of closely related building blocks into advanced therapeutic agents.

Table 1: Examples of Pharmaceutical Agents Incorporating a Trifluoromethyl Pyridine Moiety

| Drug/Candidate | Therapeutic Area | Role of the Trifluoromethyl Pyridine Moiety |

|---|---|---|

| Enasidenib | Oncology | The synthesis involves 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl)-1,3,5-triazine as a key intermediate. mdpi.com |

| Pexidartinib | Oncology | Prepared via reductive amination using 6-(trifluoromethyl)nicotinaldehyde. mdpi.com |

| Doravirine | Antiviral (HIV) | The synthesis starts from 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. mdpi.com |

Agrochemical Science and Crop Protection

Intermediate for Insecticide and Herbicide Synthesis

This compound is a valuable intermediate in the synthesis of modern agrochemicals. google.com Trifluoromethylpyridine (TFMP) derivatives are fundamental structural components in a wide array of crop protection products, including insecticides, herbicides, and fungicides. jst.go.jpresearchoutreach.org The 6-(trifluoromethyl)pyridine structure, in particular, is the basis for the insecticide Sulfoxaflor. researchoutreach.org

The utility of this compound as a precursor is explicitly noted in its use for producing the fungicide Picoxystrobin. google.comjubilantingrevia.com The synthesis process involves using this compound as a key advanced intermediate, highlighting its importance in the production of commercially significant agricultural products. jubilantingrevia.com The demand for various TFMP isomers, including chloro- and dichloro-trifluoromethylpyridines derived from picoline, has grown significantly since the 1990s, with derivatives substituted at the 6-position becoming increasingly common. nih.gov

Table 2: Selected Agrochemicals Based on Trifluoromethylpyridine (TFMP) Intermediates

| Agrochemical | Type | TFMP Intermediate/Core Structure |

|---|---|---|

| Sulfoxaflor | Insecticide | Based on the 6-(trifluoromethyl)pyridine structure. researchoutreach.org |

| Fluazifop-butyl | Herbicide | Synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.govjst.go.jp |

| Flazasulfuron | Herbicide | Synthesized using 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) as a key intermediate. researchoutreach.orgnih.gov |

| Pyroxsulam | Herbicide | Incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov |

Enhancing Stability and Bioactivity of Agrochemicals

The integration of the this compound moiety and related TFMP structures into agrochemicals is a proven strategy for enhancing their chemical stability and biological activity. acs.org The trifluoromethyl group is known to increase the metabolic stability of compounds, preventing rapid degradation in the environment or within the target pest. acs.org This increased stability can lead to longer residual activity, a desirable trait for many crop protection agents. researchoutreach.org

Furthermore, the presence of fluorine atoms can significantly boost bioactivity. jst.go.jp In the development of the herbicide fluazifop-butyl, the introduction of a TFMP moiety led to improved translocation with foliar application and superior herbicidal activity compared to the corresponding benzene (B151609) analogue. nih.govjst.go.jp The unique physicochemical properties conferred by the fluorine and trifluoromethyl groups, such as high electronegativity and lipophilicity, can improve the compound's uptake, transport, and interaction with its biological target. acs.orgresearchgate.net The combination of the fluorine atom and the pyridine ring in TFMP derivatives is considered key to their distinctive and potent biological effects in the agricultural sector. jst.go.jpresearchoutreach.org

Precursor to Fungicides (e.g., Picoxystrobin)

This compound is a key advanced intermediate in the production of the fungicide Picoxystrobin. nih.govgoogle.com Picoxystrobin is a strobilurin fungicide used on cereals to control a wide range of diseases. google.com The synthesis of Picoxystrobin relies on the preparation of a core intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine.

The industrial production process often involves the following steps:

Synthesis of 2-chloro-6-trichloromethylpyridine (CTC): This process often starts with 2-methylpyridine (B31789) (alpha-picoline).

Fluorination: CTC undergoes fluorination to produce this compound (FTF). google.comgoogle.com One patented method describes the fluorination of 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent like anhydrous hydrogen fluoride (B91410) to yield FTF. google.comgoogle.com

Hydrolysis: this compound is then converted to 2-hydroxy-6-(trifluoromethyl)pyridine. This step is crucial as the hydroxyl group provides the necessary reactive site for the subsequent ether linkage.

Table 1: Synthesis Pathway from this compound to Picoxystrobin

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | This compound | Base (e.g., NaOH) / Water | 2-Hydroxy-6-(trifluoromethyl)pyridine | Creation of the key pyridine intermediate with a reactive hydroxyl group. |

| 2 | 2-Hydroxy-6-(trifluoromethyl)pyridine | (E)-3-Methoxy-2-(2-halomethylphenyl)-2-propenoic acid methyl ester / Base | Picoxystrobin | Coupling of the two main fragments of the molecule via ether synthesis. |

Synthetic Routes to Specific Pesticides (e.g., Flupyrsulfuron-methyl-sodium, Thiazopyr, Dithiopyr, Bicyclopyrone, Sulfoxaflor)

The 6-(trifluoromethyl)pyridine moiety is a vital structural feature in a number of modern pesticides due to the unique physicochemical properties it imparts, such as enhanced metabolic stability and binding affinity to target enzymes. nih.govresearchgate.net this compound serves as a foundational building block for creating the more complex substituted pyridines required for these active ingredients.

Flupyrsulfuron-methyl-sodium: This sulfonylurea herbicide is used for controlling broadleaf weeds in cereal crops. nih.gov A critical intermediate in its synthesis is methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)nicotinate. nih.gov The synthesis of this intermediate requires a 6-(trifluoromethyl)nicotinic acid backbone, which can be derived from precursors like this compound through a series of transformations including carboxylation at the 3-position and conversion of the fluorine atom at the 2-position into a sulfamoyl group. nih.gov

Thiazopyr and Dithiopyr: These herbicides are used for pre-emergent weed control. nih.govchemicalbook.com Their structures contain a highly substituted pyridine ring featuring a trifluoromethyl group at the 6-position. While some established synthetic routes for Dithiopyr start from acyclic fluorinated compounds, the core 2-(difluoromethyl)-6-(trifluoromethyl)pyridine (B14859281) structure highlights the importance of this substitution pattern. nih.gov The synthesis of these complex pyridines often involves building the ring from fluorinated precursors or extensively modifying a pre-formed pyridine ring. nih.gov

Bicyclopyrone: This herbicide, which functions by inhibiting the HPPD enzyme, contains a 2-alkoxymethyl-6-(trifluoromethyl)nicotinoyl moiety. nih.govresearchoutreach.org The synthesis involves coupling a bicyclic dione (B5365651) with an activated form of a 6-(trifluoromethyl)nicotinic acid derivative, such as 2-methyl-6-(trifluoromethyl)nicotinic acid. researchoutreach.org The preparation of this key nicotinic acid intermediate can be achieved from simpler pyridine precursors through functional group interconversions. nih.govgoogle.com

Sulfoxaflor: This insecticide is a member of the sulfoximine (B86345) class and acts on the central nervous system of insects. acs.orgresearchgate.net The molecule is structurally defined as [methyl(oxido){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-λ6-sulfanylidene]cyanamide. acs.org Its synthesis relies on intermediates derived from 6-(trifluoromethyl)pyridine. acs.org A key synthetic intermediate, 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine, is prepared by reacting a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide, showcasing a pathway that begins with a substituted trifluoromethylpyridine. daikinchemicals.com

Contribution to the Fluorinated Pesticide Market

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into agrochemical candidates is a widely adopted strategy in modern pesticide development. nih.gov Over half of the pesticides launched in recent decades are fluorinated, and the trifluoromethyl group is present in approximately 40% of all fluorine-containing pesticides currently on the market. nih.gov

The value of the trifluoromethyl group stems from several key properties it confers upon a molecule:

Increased Lipophilicity: The CF3 group enhances the molecule's ability to pass through the waxy cuticles of plants and the membranes of insects and fungi.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown by enzymes within the target pest or crop, which can prolong the duration of action.

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic profile of the entire molecule, leading to stronger binding interactions with the target enzyme or receptor site. nih.gov

As a readily available source of the 6-(trifluoromethyl)pyridine scaffold, this compound is a significant contributor to this market. It provides a versatile starting point for the synthesis of a wide array of high-value, patented agrochemicals. The presence of the reactive fluorine atom at the 2-position allows for straightforward chemical modification, enabling the introduction of other functional groups necessary for biological activity. nih.gov

Table 2: Properties Conferred by the Trifluoromethyl Group in Pesticides

| Property | Description | Impact on Pesticide Performance |

| Lipophilicity | Increases the affinity of the molecule for lipids and non-polar environments. | Improved penetration through biological membranes of pests and plants. |

| Metabolic Stability | The C-F bond is very strong and resistant to cleavage by metabolic enzymes. | Longer half-life in the target organism, potentially leading to greater efficacy and longer residual activity. |

| Binding Affinity | The electronegativity of the CF3 group can modify the electronic distribution of the molecule. | Enhanced interaction with the active site of target proteins, increasing potency. |

| Conformational Effects | The steric bulk of the CF3 group can influence the overall shape of the molecule. | Can lock the molecule into a biologically active conformation. |

Materials Science and Engineering

The unique electronic properties and inherent stability of the C-F bond make fluorinated organic compounds, including this compound, attractive building blocks for advanced materials. nih.govfluoroprecision.co.uk

While this compound itself is monofunctional with respect to nucleophilic aromatic substitution (SNAr), making it unsuitable as a monomer for direct polymerization, its derivatives are of significant interest. The trifluoromethylpyridine moiety can be incorporated into polymer backbones to create high-performance materials. Research into fluorinated polymers often utilizes monomers like pentafluoropyridine (B1199360) to create poly(aryl ether)s and other polymers with high thermal stability. duracoat.be By chemically modifying this compound to introduce a second reactive site (e.g., a hydroxyl or amino group), it could be converted into a valuable monomer for producing specialized fluorinated polymers. The incorporation of the trifluoromethyl group is a known strategy for enhancing the properties of polymers, including increasing solubility, thermal stability, and lowering the dielectric constant. google.com

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells, often relies on molecules with tailored electronic properties. Aromatic and heterocyclic compounds containing strong electron-withdrawing groups, like the trifluoromethyl group, are valuable in this context. researchgate.net The trifluoromethylpyridine core can act as an electron-accepting unit within a larger π-conjugated system. This property is crucial for designing materials used in electron transport layers or as components in donor-acceptor systems that facilitate charge separation and transport. While specific devices using this compound are not widely documented, theoretical and experimental studies on related trifluoromethyl-substituted heterocycles confirm their potential for optoelectronic applications, suggesting that it is a valuable building block for synthesizing novel, electronically active materials.

Fluorinated polymers are renowned for their exceptional resistance to chemical attack, a property derived from the strength and stability of the carbon-fluorine bond. The fluorine atoms effectively create a protective shield around the polymer backbone, preventing degradation from solvents, acids, and bases. duracoat.be Coatings made from fluoropolymers like PTFE (Teflon®), PFA, and ECTFE (Halar®) are used extensively in the chemical processing industry for lining pipes, tanks, and valves. duracoat.be Incorporating the this compound moiety, which has a high fluorine content, into a polymer structure would be expected to significantly enhance the material's chemical resistance. This makes derivatives of this compound potential candidates for developing new chemically inert coatings, membranes, and structural components for use in harsh environments.

Catalysis Research

The unique electronic properties of fluorinated organic compounds have garnered significant interest in the field of catalysis. The introduction of fluorine atoms or trifluoromethyl groups can profoundly influence the steric and electronic environment of a molecule, making derivatives of compounds like this compound intriguing candidates for investigation as specialized ligands in catalytic systems.

Investigation as a Catalytic Ligand

While direct, extensive research into this compound as a catalytic ligand is an emerging area, the principles of ligand design suggest its potential utility. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly modulates the electron density of the pyridine ring. This electronic modification can be advantageous in several catalytic applications.

The development of novel catalytic systems is crucial for advancing chemical synthesis, and the rational design of ligands is a cornerstone of this progress. nih.gov Pyridine-containing molecules, in particular, have been explored in various catalytic transformations. For instance, pyridine derivatives have been utilized in charge-transfer complexes for photoredox decarboxylation reactions, facilitating the decarboxylative fluorination of alkyl carboxylic acids under visible light. acs.org

The electronic and steric properties of ligands play a critical role in the efficacy of a catalyst. The table below outlines key molecular descriptors for this compound that are relevant to its potential as a catalytic ligand.

| Property | Value | Implication for Catalysis |

| Molecular Formula | C6H3F4N | Indicates a low molecular weight, which can be advantageous for solubility and reaction kinetics. |

| Molecular Weight | 165.09 g/mol | --- |

| Electron Density | Reduced on the pyridine ring | The electron-withdrawing fluorine and trifluoromethyl groups decrease the basicity of the nitrogen atom, which can influence its coordination to a metal center and the subsequent reactivity of the catalytic complex. |

| Steric Hindrance | Moderate around the nitrogen atom | The fluorine and trifluoromethyl groups provide steric bulk, which can influence the selectivity of a catalytic reaction by controlling the approach of substrates to the metal center. |

Data sourced from PubChem CID 2736501 nih.gov

Future research may focus on synthesizing and evaluating transition metal complexes bearing this compound or its derivatives as ligands. Such studies would aim to elucidate how the unique electronic and steric features of this scaffold influence catalytic activity, selectivity, and stability in a variety of organic transformations.

Diagnostic Imaging Applications

The field of medical imaging is continually seeking novel contrast agents to improve diagnostic accuracy. Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) has emerged as a promising modality due to the unique properties of the ¹⁹F nucleus. rsc.orgdepositolegale.it Compounds containing fluorine, such as this compound, are therefore of significant interest for their potential application as ¹⁹F MRI contrast agents.

Potential in Magnetic Resonance Imaging (MRI) Contrast Enhancement

Conventional proton (¹H) MRI often contends with a high background signal from water in biological tissues, which can limit contrast and make the visualization of specific agents challenging. nih.govresearchgate.net In contrast, the ¹⁹F nucleus offers several advantages for MRI:

High NMR Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio and sensitivity comparable to that of ¹H. mdpi.com

No Endogenous Background: Fluorine is virtually absent in biological tissues, resulting in background-free images and a high signal-to-noise ratio. depositolegale.itresearchgate.net

Quantitative Imaging: The ¹⁹F MRI signal is directly proportional to the concentration of the fluorinated agent, allowing for quantitative measurements.

The development of fluorinated probes, including paramagnetic contrast agents, is an active area of research. nih.govmdpi.com These agents can be designed to be "smart" or responsive, changing their MRI signal in response to specific biological parameters like pH or enzyme activity. nih.gov

The suitability of a fluorinated compound as an MRI contrast agent is dependent on several factors, including the number of equivalent fluorine atoms, their relaxation times (T1 and T2), and the molecule's solubility and stability in a biological environment. mdpi.com The table below summarizes the key NMR-active nuclei in this compound relevant to its potential as a dual ¹H/¹⁹F MRI probe.

| Nucleus | Natural Abundance | Spin | Relative Sensitivity | Relevance to MRI |

| ¹H | 99.98% | 1/2 | 1.00 | Standard anatomical imaging |

| ¹⁹F | 100% | 1/2 | 0.83 | Background-free imaging of the contrast agent |

The presence of four fluorine atoms in this compound, with three in the trifluoromethyl group, could provide a strong ¹⁹F MRI signal. Research into modifying this scaffold to enhance its relaxivity, for example, by incorporating a paramagnetic metal ion, could lead to the development of highly effective dual-mode ¹H/¹⁹F MRI contrast agents. mdpi.comnih.gov Such agents would allow for the simultaneous acquisition of anatomical information from the ¹H signal and precise localization and quantification of the agent from the ¹⁹F signal.

Structure Activity Relationships and Theoretical Investigations

Electronic Effects of Substituents on Reactivity

The electronic landscape of the pyridine (B92270) ring is profoundly influenced by the powerful inductive effects of the fluorine and trifluoromethyl substituents. These effects are central to understanding the compound's reactivity, hydrophobicity, and basicity.

Influence of Fluorine Atoms and Trifluoromethyl Groups on Electrophilicity and Hydrophobicity

The presence of both a fluorine atom and a trifluoromethyl group dramatically increases the electrophilicity of the pyridine ring. Both substituents are strongly electron-withdrawing, which reduces the electron density of the aromatic system. This electron deficiency makes the ring highly susceptible to attack by nucleophiles, a critical feature for its use in synthetic chemistry.

The partition coefficient (LogP) is a standard measure of a compound's hydrophobicity. A higher LogP value indicates greater hydrophobicity. The progressive substitution of the pyridine ring with fluorine and trifluoromethyl groups clearly demonstrates this trend.

Table 1: Comparison of Hydrophobicity (LogP) in Substituted Pyridines

| Compound | LogP Value | Data Source(s) |

|---|---|---|

| Pyridine | 0.65 | nih.govwikipedia.org |

| 2-Fluoropyridine | -0.44 - 0.8 | chemicalbook.comnih.gov |

| 2-(Trifluoromethyl)pyridine | 1.70 - 1.8 | nih.gov |

| 2-Fluoro-6-(trifluoromethyl)pyridine | 1.65 - 1.83 | chemicalbook.com |

Electron-Withdrawing Effect of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I effect). Unlike a single fluorine atom, which has a complex interplay of inductive and resonance effects, the trifluoromethyl group acts almost purely as an electron-withdrawing substituent. This is quantified by its Hammett constant (σp) of 0.54, indicating a strong deactivating effect on the aromatic ring.

This potent electron withdrawal significantly lowers the electron density across the entire pyridine ring. As a result, the ring is heavily "activated" towards nucleophilic aromatic substitution (SNAr) reactions and "deactivated" towards electrophilic aromatic substitution. This predictable and powerful electronic modulation is a cornerstone of the utility of trifluoromethyl-substituted pyridines in chemical synthesis.

Role of Pyridine Nitrogen in Conferring Alkalinity

The lone pair of electrons on the nitrogen atom gives pyridine its characteristic basicity (alkalinity). However, this basicity is substantially modulated by the presence of substituents. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound pulls electron density away from the nitrogen atom. This inductive effect reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the compound's basicity compared to unsubstituted pyridine.

This effect is reflected in the acidity constant (pKa) of the corresponding conjugate acid (the pyridinium (B92312) ion). A lower pKa value indicates a stronger conjugate acid, which in turn means the parent pyridine base is weaker.

Table 2: Comparison of Basicity (pKa of Conjugate Acid) in Substituted Pyridines

| Compound | pKa Value | Data Source(s) |

|---|---|---|

| Pyridine | 5.12 - 5.23 | wikipedia.orghmdb.cafoodb.ca |

| 2-Fluoropyridine | -0.44 | nih.gov |

| 3-(Trifluoromethyl)pyridine | 2.84 | rsc.org |

| This compound | -5.11 (Predicted) | chemicalbook.com |

Stereoelectronic Factors in Synthetic Pathways

The specific arrangement of the fluorine and trifluoromethyl groups at the 2- and 6-positions creates a unique combination of electronic activation and steric influence that enhances both the reactivity and selectivity of the molecule in chemical transformations.

Enhancement of Reactivity and Selectivity in Chemical Transformations

The electron-deficient nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction is highly favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the anionic intermediate (a Meisenheimer complex) formed during the attack is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.

In this specific molecule, the fluorine atom at the C2 position serves as an excellent leaving group. In the context of SNAr, fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization accelerates the initial, rate-determining step of the reaction, often making fluoropyridines more reactive than their chloro- or bromo- counterparts. This enhanced reactivity allows substitutions to occur under milder conditions, improving the compatibility with a wider range of functional groups. The presence of the activating -CF3 group at the C6 position further increases the rate of these substitution reactions, leading to a highly reactive and selective system for introducing nucleophiles at the C2 position. This specific reactivity is leveraged in the synthesis of agrochemicals like the fungicide Picoxystrobin. nih.gov

Uniqueness of Dual Trifluoromethyl Substitution and Single Fluorine Atom Configuration

The substitution pattern of a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position is unique and highly advantageous from a synthetic standpoint. This configuration establishes a clear differentiation in reactivity at the two positions flanking the nitrogen atom.

The uniqueness arises from the following combination:

A Reactive Site: The C2-F bond provides a site that is highly activated for nucleophilic substitution, with fluorine acting as a facile leaving group.

A Stable Activating Group: The C6-CF3 group provides powerful and stable electronic activation for the entire ring. The carbon-trifluoromethyl bond is exceptionally strong and is not susceptible to cleavage by nucleophiles under typical SNAr conditions.

This arrangement creates a molecule that is programmed for selective reaction at the C2 position. The trifluoromethyl group acts as a potent, non-labile activating group, while the fluorine atom serves as the intended site of substitution. This designed disparity in reactivity prevents unwanted side reactions and ensures high regioselectivity in synthetic transformations. This reliable and selective reactivity makes this compound a key intermediate in multi-step syntheses where precise control over substitution is required.

Theoretical Studies on Biological Activity of this compound

The incorporation of fluorine atoms into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's biological profile. In the case of this compound, the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring gives rise to a unique combination of electronic and physicochemical properties. Theoretical and computational studies are instrumental in elucidating how these fluorine-containing substituents modulate the molecule's interaction with biological systems at a molecular level.

Correlation of Fluorine Incorporation with Lipophilicity and Membrane Permeability

The lipophilicity of a drug candidate is a critical determinant of its pharmacokinetic properties, including its ability to cross biological membranes. The introduction of fluorine can significantly alter a molecule's lipophilicity, and by extension, its membrane permeability. Generally, the substitution of hydrogen with fluorine leads to an increase in lipophilicity. This is attributed to the fact that the C-F bond is more hydrophobic than the C-H bond.